Product packaging for Methyl 2-isothiocyanatopropanoate(Cat. No.:CAS No. 21055-39-0; 26349-75-7)

Methyl 2-isothiocyanatopropanoate

Cat. No.: B2380831
CAS No.: 21055-39-0; 26349-75-7
M. Wt: 145.18
InChI Key: LFRBLTIOKKCLSD-UHFFFAOYSA-N
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Description

Classification and Chemical Context within Isothiocyanates

Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. This group is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. Methyl 2-isothiocyanatopropanoate is an α-substituted aliphatic isothiocyanate, where the isothiocyanate group is attached to the second carbon of a propanoate chain. This particular substitution pattern, being adjacent to an ester functionality, can influence the reactivity of the isothiocyanate group.

The presence of a stereocenter at the C2 position means that this compound can exist as two enantiomers: (S)-methyl 2-isothiocyanatopropanoate and (R)-methyl 2-isothiocyanatopropanoate. This chirality is often derived from natural amino acids, such as alanine (B10760859), making it a readily accessible and valuable chiral synthon in asymmetric synthesis. For instance, both (S)- and (R)-methyl 2-isothiocyanatopropanoate have been synthesized from the corresponding enantiomers of alanine methyl ester hydrochloride. cymitquimica.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 21055-39-0 cymitquimica.com
Molecular Formula C₅H₇NO₂S cymitquimica.com
Molecular Weight 145.18 g/mol cymitquimica.com
Synonyms Methyl N-(thioxomethylene)alaninate, 2-Isothiocyanatopropanoic acid methyl ester, Methyl 2-isothiocyanato propionate (B1217596) cymitquimica.com

Significance as a Versatile Synthetic Building Block

The synthetic utility of this compound stems from the high reactivity of the isothiocyanate group towards a variety of nucleophiles. This reactivity allows for the construction of a diverse array of heterocyclic and acyclic compounds. The electrophilic carbon of the -N=C=S group readily reacts with nucleophiles such as amines, hydrazines, and thiols, leading to the formation of thioureas, thiosemicarbazides, and dithiocarbamates, respectively. These products can then serve as precursors for more complex molecular architectures.

Detailed research has demonstrated the synthesis of enantiomerically pure (S)-methyl 2-isothiocyanatopropanoate from L-alanine methyl ester hydrochloride. cymitquimica.comsigmaaldrich.com In one method, the reaction is performed under ambient conditions to prevent racemization, yielding the product with high enantiomeric purity. cymitquimica.comsigmaaldrich.com This highlights its role as a carrier of chirality into new molecules.

The reactions of isothiocyanates are fundamental to the synthesis of numerous heterocyclic systems. For example, the reaction of isothiocyanates with amino compounds is a cornerstone for the preparation of thiourea (B124793) derivatives. These thioureas can subsequently undergo cyclization reactions to form various heterocycles, including thiazolidinones and quinazolinones. While specific examples for this compound are not extensively detailed in readily available literature, the general reactivity pattern of isothiocyanates strongly suggests its potential in these synthetic transformations. The synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles often proceeds through thiosemicarbazide (B42300) intermediates, which can be readily prepared from isothiocyanates. nih.gov Similarly, the synthesis of thiazolidinone derivatives frequently involves the reaction of a thiourea with a suitable C2-synthon. nih.govresearchgate.netresearchgate.netchemistryjournal.netmdpi.com

The versatility of the isothiocyanate group, coupled with the inherent chirality of this compound, makes it a valuable tool for medicinal and agricultural chemists in the development of new bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2S B2380831 Methyl 2-isothiocyanatopropanoate CAS No. 21055-39-0; 26349-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isothiocyanatopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRBLTIOKKCLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for Methyl 2 Isothiocyanatopropanoate

Classical and Modern Synthetic Approaches

Amination-Desulfuration Pathways

A prevalent and versatile method for synthesizing isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent to form a dithiocarbamate (B8719985) intermediate, which is then desulfurized to yield the final product. nih.govchemrxiv.org This two-step, often one-pot, process is widely applicable to a range of primary amines, including amino acid esters. chemrxiv.orgthieme-connect.com

The initial step in this pathway is the reaction of the primary amine of an alanine (B10760859) methyl ester with carbon disulfide (CS₂) in the presence of a base. chemrxiv.orgmdpi.com This reaction leads to the formation of a dithiocarbamate salt intermediate. nih.govchemrxiv.org The choice of base is crucial and can influence the reaction's efficiency. Common bases include triethylamine (B128534) (Et₃N), N-methylmorpholine (NMM), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comdntb.gov.ua The dithiocarbamate is typically generated in situ and immediately subjected to the desulfuration step. thieme-connect.comd-nb.info

For instance, phenethylamine, as a model amine, reacts with 3 equivalents of carbon disulfide in the presence of 4 equivalents of triethylamine in dichloromethane (B109758) (DCM) to form the dithiocarbamate intermediate within 5 minutes at room temperature. mdpi.com Similarly, this method is applicable to amino acid esters like alanine methyl ester, where the hydrochloride salt is first neutralized to free the primary amine for the reaction with carbon disulfide. nih.govscielo.br

Following the formation of the dithiocarbamate, a desulfurating agent is introduced to facilitate the elimination of a sulfur-containing byproduct and the formation of the isothiocyanate group. nih.govchemrxiv.org A variety of reagents have been developed for this purpose, offering different levels of reactivity, selectivity, and operational simplicity.

Propanephosphonic Anhydride (T3P®): T3P® has emerged as an efficient and "green" desulfurating agent for the synthesis of isothiocyanates, including those derived from amino acids. thieme-connect.comd-nb.infoorganic-chemistry.org This reagent is stable, non-toxic, and produces water-soluble byproducts, simplifying the workup procedure. d-nb.infoorganic-chemistry.org The reaction of the dithiocarbamate intermediate with T3P® provides isothiocyanates in good to high yields. thieme-connect.comorganic-chemistry.org Optimization studies have shown that using triethylamine as the base and a 1:1.8 ratio of amine to T3P® gives the best results. organic-chemistry.org Importantly, this method avoids racemization for chiral amino acid-derived isothiocyanates. organic-chemistry.org (S)-methyl 2-isothiocyanatopropanoate and its (R)-enantiomer have been synthesized with yields approximately 10% higher using T3P® compared to DMT/NMM/TsO⁻. nih.gov

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): This reagent is another effective desulfurating agent for the synthesis of a wide array of isothiocyanates, including derivatives of natural and unnatural amino acids. mdpi.comdntb.gov.uaresearchgate.net The synthesis is typically a one-pot, two-step procedure where the primary amine or its hydrochloride salt reacts with carbon disulfide and a base, followed by the addition of DMT/NMM/TsO⁻. mdpi.comdntb.gov.ua For the synthesis of (S)-methyl 2-isothiocyanatopropanoate from L-alanine methyl ester hydrochloride, using N-methylmorpholine (NMM) as the base instead of triethylamine helps to minimize racemization. nih.gov The reaction, when performed at room temperature for 30 minutes, yields the product with low racemization (er 99 > 1). nih.gov Specifically, (S)-methyl 2-isothiocyanatopropanoate was obtained in a 50% yield, and its enantiomer, (R)-methyl 2-isothiocyanatopropanoate, was synthesized from D-alanine methyl ester hydrochloride in a 51% yield. nih.gov

Desulfurating AgentKey FeaturesYield of Methyl 2-isothiocyanatopropanoateReference
T3P® Green, stable, non-toxic, water-soluble byproducts, avoids racemization.~60-61% nih.govorganic-chemistry.org
DMT/NMM/TsO⁻ Effective for amino acid derivatives, low racemization with NMM.50-51% nih.gov

Historically, thiophosgene (B130339) (CSCl₂) was a standard reagent for the synthesis of isothiocyanates from primary amines. nih.govgoogle.com The reaction is effective but the high toxicity and hazardous nature of thiophosgene have driven the development of safer alternatives. nih.gov

To mitigate the risks associated with thiophosgene, various surrogates have been developed. These include di(2-pyridyl) thionocarbonate, 1,1'-thiocarbonyldiimidazole, and 1,1'-thiocarbonyldi-2(1H)-pyridone. d-nb.info Triphosgene, while also toxic, is considered a safer alternative to thiophosgene for the synthesis of aryl isothiocyanates. nih.gov Another approach involves using phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be employed in either a one-pot or a two-step process. organic-chemistry.org For the synthesis of this compound, particularly when dealing with sensitive functional groups like a tert-butyl ester, milder conditions are necessary to avoid cleavage. researchgate.net In such cases, a biphasic system of chloroform (B151607) and a saturated sodium bicarbonate solution at 0°C can be used. researchgate.net

Staudinger/Aza-Wittig Reaction Tandem Approaches

The tandem Staudinger/aza-Wittig reaction provides an alternative and efficient route to isothiocyanates, particularly for those derived from amino acids and sugars where chirality needs to be preserved. nih.govjst.go.jpnih.gov This methodology begins with an organic azide, which reacts with a phosphine, typically triphenylphosphine (B44618) (PPh₃), in the Staudinger reaction to form an iminophosphorane intermediate. rsc.orgchem-station.com This intermediate then undergoes an aza-Wittig reaction with carbon disulfide to yield the isothiocyanate. jst.go.jprsc.org

This approach is advantageous as it is often step-economical, allows for the retention of chirality, and involves convenient handling and purification. rsc.orgrsc.org The reaction can be performed as a one-pot procedure and has been successfully applied to the synthesis of Nβ-protected amino alkyl isothiocyanates. rsc.orgrsc.org The tandem method has shown superior yields for isothiocyanates bearing electron-withdrawing groups compared to the stepwise approach. jst.go.jp This reaction has also been used to create functionalized cellulose (B213188) derivatives by converting a 6-azido-6-deoxycellulose derivative into the corresponding 6-isothiocyanato derivative. nih.gov

Synthesis from Amino Ester Precursors

The direct conversion of amino ester precursors, such as alanine methyl ester hydrochloride, is a common starting point for the synthesis of this compound. nih.govsigmaaldrich.com The amino acid ester first needs to be neutralized to generate the free primary amine. scielo.br This is typically achieved using a base like triethylamine or pyridine. scielo.br

Once the free amino ester is available, it can be subjected to the various synthetic routes described above. For example, in the dithiocarbamate pathway, L-alanine methyl ester hydrochloride is treated with NMM and carbon disulfide, followed by the desulfurating agent DMT/NMM/TsO⁻, to produce (S)-methyl 2-isothiocyanatopropanoate. nih.gov This method has been successfully applied to a range of other amino acid esters, including those of valine, leucine, isoleucine, and phenylalanine, with satisfactory yields. nih.gov The synthesis of isothiocyanate derivatives from L-alanine benzyl (B1604629) ester and tert-butyl ester has also been reported, although with lower yields, likely due to steric hindrance from the larger ester groups. nih.gov

Reaction Conditions and Parameter Optimization

The optimization of reaction parameters is paramount in developing an efficient and stereoselective synthesis of this compound. Key factors that have been systematically investigated include the choice of solvent, the nature of the base catalyst, and the temperature and duration of the reaction.

Solvent Effects and Reaction Media

The selection of an appropriate solvent is critical as it can significantly influence reaction rates, yields, and the solubility of reagents and intermediates. For the synthesis of isothiocyanates from amino acid esters, various solvents have been explored. Dichloromethane (DCM) is a commonly employed solvent for the synthesis of aliphatic isothiocyanates, providing good yields. rsc.org For instance, in a microwave-assisted synthesis of various aliphatic isothiocyanates, DCM was used as the solvent, resulting in yields of up to 94%. rsc.org

In the context of green chemistry, water has been investigated as a reaction medium. While the synthesis of some aliphatic isothiocyanates has been successfully achieved in an aqueous medium with high yields (72–96%), the synthesis of aromatic isothiocyanates in water has proven to be challenging, with significantly lower yields. rsc.org For the synthesis of alkyl 2-isothiocyanatocarboxylates, a biphasic system of chloroform and water has also been utilized, where the product is extracted into the organic layer. mdpi.com

Table 1: Effect of Solvent on the Yield of Aliphatic Isothiocyanates

SolventSubstrateYield (%)Reference
Dichloromethane (DCM)Phenethylamine92 nih.gov
Water (H₂O)Phenethylamine85 rsc.org
Chloroform/WaterAmino ester hydrochlorideNot specified mdpi.com

Influence of Base Catalysis (e.g., Triethylamine, N-Methylmorpholine, DBU)

The choice of base is a critical factor, particularly in the synthesis of chiral isothiocyanates like this compound, as it can significantly impact the enantiomeric purity of the product. The base is required to neutralize the hydrochloride salt of the starting amino acid ester and to facilitate the formation of the dithiocarbamate intermediate.

For the synthesis of (S)-methyl 2-isothiocyanatopropanoate, N-methylmorpholine (NMM) was found to be the base of choice to minimize racemization. nih.gov The use of stronger bases, such as triethylamine (Et₃N), has been shown to cause partial racemization of the product. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been investigated as a base in isothiocyanate synthesis. In the synthesis of aromatic isothiocyanates, replacing Et₃N with DBU led to an increased yield. nih.gov However, for aliphatic isothiocyanates, replacing Et₃N with NMM or DBU resulted in lower yields. nih.gov

Table 2: Influence of Base on the Yield of Isothiocyanates

SubstrateBaseYield (%)NoteReference
L-alanine methyl ester hydrochlorideN-Methylmorpholine (NMM)50Low racemization nih.gov
L-alanine methyl ester hydrochlorideTriethylamine (Et₃N)Not specifiedCauses partial racemization nih.gov
PhenethylamineTriethylamine (Et₃N)92- nih.gov
PhenethylamineN-Methylmorpholine (NMM)78- nih.gov
Phenethylamine1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)69- nih.gov
Aniline1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)71Increased yield compared to Et₃N nih.gov

Temperature and Reaction Time Regimes

Temperature and reaction time are interconnected parameters that must be carefully controlled to achieve optimal results. In the synthesis of chiral molecules, elevated temperatures can often lead to an increased risk of racemization. For the synthesis of enantiomerically pure (S)-methyl 2-isothiocyanatopropanoate, the reaction is performed at room temperature for 30 minutes to prevent the loss of enantiomeric homogeneity. nih.gov This approach yielded the desired product with a high enantiomeric ratio (er 99 > 1). nih.gov

In contrast, when the same reaction was carried out in a microwave reactor at 90 °C for 3 minutes, a higher yield of 59% was obtained, but this was accompanied by significant racemization (er 65:35). nih.gov This highlights the critical trade-off between reaction speed and the preservation of stereochemical integrity. For the synthesis of other, non-chiral isothiocyanates, microwave irradiation at elevated temperatures can significantly shorten reaction times and improve yields. nih.gov

Table 3: Effect of Temperature and Time on the Synthesis of (S)-Methyl 2-isothiocyanatopropanoate

Temperature (°C)TimeMethodYield (%)Enantiomeric Ratio (er)Reference
Room Temperature30 minConventional5099 > 1 nih.gov
903 minMicrowave5965:35 nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved purity of products. nih.gov In the context of isothiocyanate synthesis, microwave reactors have been successfully employed for the preparation of both aliphatic and aromatic derivatives. nih.gov

For instance, the synthesis of various aliphatic isothiocyanates was achieved in a microwave reactor at 90 °C for 3 minutes, with yields ranging from 72% to 94%. rsc.org However, as previously noted, the application of microwave heating to the synthesis of chiral isothiocyanates like this compound must be approached with caution due to the risk of racemization at elevated temperatures. nih.gov A study on the microwave-assisted synthesis of other amino acid-derived compounds demonstrated the efficiency of this technique, achieving high yields in short reaction times. nih.gov

Green Chemistry Considerations: Aqueous Medium Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the most desirable choice. rsc.org Research into the synthesis of isothiocyanates in an aqueous medium has shown promising results for certain substrates. Selected aliphatic isothiocyanates have been synthesized in water with high yields. rsc.org

However, the approach is not universally applicable. The synthesis of aromatic isothiocyanates in water resulted in a low yield of 21% for the model compound, phenyl isothiocyanate, and was not pursued for other aromatic derivatives. rsc.org The synthesis of this compound specifically in an aqueous medium has been explored using a biphasic system of water and chloroform, which facilitates the reaction and subsequent separation of the product. mdpi.com Further research is needed to develop a fully aqueous, efficient, and stereoselective synthesis for this compound.

Yield Enhancement and Process Efficiency Strategies

Key strategies for yield enhancement include:

Base Selection: As demonstrated, the appropriate choice of base is crucial. While NMM is optimal for preserving chirality in the synthesis of this compound, for other isothiocyanates, DBU or Et₃N may provide higher yields. nih.gov

Temperature Control: Maintaining a low temperature (room temperature) is essential for preventing racemization and ensuring a high enantiomeric purity of this compound, even if it results in a slightly lower yield compared to high-temperature microwave synthesis. nih.gov

Reaction Time: Optimizing the reaction time is important. For the room temperature synthesis of this compound, 30 minutes was found to be optimal. nih.gov In microwave-assisted synthesis of other isothiocyanates, a short reaction time of 3 minutes was sufficient. nih.gov

Microwave Technology: For non-chiral analogues or where racemization is not a concern, microwave-assisted synthesis can significantly improve yields and reduce reaction times. nih.gov

By carefully balancing these factors, the synthesis of this compound can be optimized to favor either high yield or high enantiomeric purity, depending on the desired outcome. The synthesis of the (R)-enantiomer, (R)-methyl 2-isothiocyanatopropanoate, from D-alanine methyl ester hydrochloride under optimal conditions (room temperature, NMM) resulted in a 51% yield with low racemization (er 99 > 1). nih.gov

Stereochemical Control in Methyl 2 Isothiocyanatopropanoate Synthesis

Enantioselective Synthesis of (R)- and (S)-Methyl 2-isothiocyanatopropanoate

The synthesis of the distinct enantiomers of methyl 2-isothiocyanatopropanoate—(R)- and (S)-methyl 2-isothiocyanatopropanoate—is achieved through a "one-pot", two-step procedure that relies on the use of enantiomerically pure precursors. This process involves the reaction of the corresponding amino acid ester hydrochlorides with carbon disulfide in the presence of a base, followed by desulfurization.

A notable method employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurization reagent. mdpi.com The synthesis of (S)-methyl 2-isothiocyanatopropanoate starts from L-alanine methyl ester hydrochloride, while the (R)-enantiomer is synthesized from D-alanine methyl ester hydrochloride. mdpi.com These reactions, when conducted under controlled temperature conditions, yield the desired isothiocyanates with high enantiomeric purity. mdpi.com

The following table summarizes the typical yields and enantiomeric ratios achieved in the synthesis of (R)- and (S)-methyl 2-isothiocyanatopropanoate.

EnantiomerStarting MaterialYield (%)Enantiomeric Ratio (er)
(S)-Methyl 2-isothiocyanatopropanoateL-Alanine methyl ester hydrochloride50>99:1
(R)-Methyl 2-isothiocyanatopropanoateD-Alanine methyl ester hydrochloride51>99:1

Strategies for Racemization Mitigation and Control

A significant challenge in the synthesis of chiral isothiocyanates is the potential for racemization, the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers. In the synthesis of this compound, the choice of reaction conditions, particularly temperature and the base used, plays a crucial role in mitigating this issue.

Initial attempts using microwave heating at 90°C with N-methylmorpholine (NMM) as the base resulted in a high yield (59%) but also significant racemization, with an enantiomeric ratio of 65:35. mdpi.com To suppress this loss of stereochemical integrity, the reaction was optimized to be performed at room temperature. mdpi.com This adjustment, while leading to a slightly lower yield of around 50-51%, effectively prevents racemization, affording the product with a high enantiomeric ratio of over 99:1. mdpi.com The use of a milder base can also contribute to minimizing racemization.

Utilization of Chiral Precursors (e.g., D-alanine, L-alanine methyl ester hydrochlorides)

The foundation of the enantioselective synthesis of this compound lies in the use of readily available, enantiomerically pure starting materials. L-Alanine methyl ester hydrochloride and D-alanine methyl ester hydrochloride are the key chiral precursors for the synthesis of (S)- and (R)-methyl 2-isothiocyanatopropanoate, respectively. mdpi.comorgsyn.org These precursors provide the necessary stereocenter which is retained throughout the reaction sequence under optimized, non-racemizing conditions.

The hydrochloride salt of the alanine (B10760859) methyl ester is a convenient starting point for the synthesis. mdpi.comorgsyn.org The general approach involves the reaction of the primary amine of the amino acid ester with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which is then desulfurized to yield the isothiocyanate. nih.gov The stereochemistry of the final product is directly inherited from the starting alanine ester.

Methodologies for Absolute Configuration Determination

The confirmation of the absolute configuration of the synthesized (R)- and (S)-methyl 2-isothiocyanatopropanoate is essential to validate the success of the enantioselective synthesis. A key technique employed for this purpose is circular dichroism (CD). mdpi.com

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers exhibit mirror-image CD spectra. Therefore, by comparing the CD spectrum of the synthesized product with that of a known standard or by theoretical calculations, the absolute configuration can be unequivocally assigned. mdpi.com This method provides definitive proof that the intended (R) or (S) enantiomer has been produced with high enantiomeric purity. mdpi.com

Reaction Mechanisms and Chemical Transformations of Methyl 2 Isothiocyanatopropanoate

Mechanistic Investigations of Isothiocyanate Formation Pathways

The synthesis of Methyl 2-isothiocyanatopropanoate, like many other isothiocyanates, is most commonly achieved through a "one-pot," two-step procedure starting from the corresponding primary amine, in this case, the methyl ester of L- or D-alanine. mdpi.com This process involves the in-situ formation of a dithiocarbamate (B8719985) intermediate, which is then decomposed to the final isothiocyanate product using a desulfurizing agent. mdpi.com

A general and widely adopted protocol involves treating the primary amine with carbon disulfide in the presence of a base, such as triethylamine (B128534), to form the dithiocarbamate salt. organic-chemistry.org This intermediate is then treated with a desulfurization reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which facilitates the elimination of a sulfur atom to yield the isothiocyanate. mdpi.com The synthesis of both enantiomers, (S)-methyl 2-isothiocyanatopropanoate and (R)-methyl 2-isothiocyanatopropanoate, has been successfully achieved with low racemization, highlighting the method's utility for preparing chiral molecules. mdpi.com

Table 1: Reagents for Isothiocyanate Synthesis from Amines

Step Reagent Class Specific Example Purpose
1 Carbon Source Carbon Disulfide (CS₂) Reacts with the amine to form the dithiocarbamate.
1 Base Triethylamine (Et₃N) Facilitates the formation of the dithiocarbamate salt.
2 Desulfurizing Agent DMT/NMM/TsO⁻ Promotes the decomposition of the dithiocarbamate to the isothiocyanate. mdpi.com
2 Desulfurizing Agent Tosyl Chloride Mediates the decomposition of the dithiocarbamate salt. organic-chemistry.org

Role of Intermediate Anions and Tautomerism Studies

The key to the formation of isothiocyanates from primary amines is the generation of a dithiocarbamate anion intermediate. nih.govbeilstein-journals.org This process begins with the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide. The presence of a base deprotonates the resulting dithiocarbamic acid, forming a stable dithiocarbamate salt. nih.govbeilstein-journals.org This anionic intermediate is crucial as it is the species that undergoes desulfurization.

The mechanism of desulfurization involves the activation of the dithiocarbamate anion by the desulfurizing agent. For instance, with a reagent like DMT/NMM/TsO⁻, an active ester intermediate is formed. mdpi.com A subsequent base-assisted elimination removes a sulfur atom and the leaving group, resulting in the formation of the characteristic -N=C=S functionality of the isothiocyanate. mdpi.com While tautomerism is a potential consideration in molecules with adjacent protons and pi systems, the primary mechanistic pathway for isothiocyanate formation is dominated by the formation and subsequent decomposition of this distinct dithiocarbamate anion.

Chemical Transformations Leading to Complex Organic Scaffolds

The electrophilic carbon atom of the isothiocyanate group in this compound makes it a prime target for nucleophilic attack, enabling the construction of a wide variety of heterocyclic and acyclic compounds.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The isothiocyanate functional group is an excellent partner in various cycloaddition reactions. Base-induced cycloadditions of isocyanides, such as tosylmethyl isocyanide, to isothiocyanates can lead to the regioselective formation of five-membered heterocycles like 5-amino-1,3-thiazoles. researchgate.net These reactions demonstrate the ability of the C=S bond in the isothiocyanate to act as a dipolarophile, reacting with 1,3-dipoles or their equivalents to build complex ring systems. This reactivity opens pathways to novel heterocyclic structures that are of interest in medicinal chemistry and materials science.

Reactions with Pyridinium (B92312) N-Ylides and Amidates

Pyridinium ylides have been shown to react with isothiocyanates, including simple alkyl isothiocyanates like methylisothiocyanate, which serves as a model for the reactivity of this compound. The reaction proceeds via the nucleophilic attack of the ylide carbanion on the electrophilic carbon of the isothiocyanate. This leads to the formation of intermediate N-anions which, through self-protonation, yield mesoionic monosubstituted 3-oxo-propanethioamides. While specific studies on the reaction of this compound with amidates are not extensively documented, the established reactivity with ylides suggests a high potential for forming novel adducts with related nucleophiles.

Base-Mediated Cyclization Reactions to Mesoionic Compounds

Base-mediated or base-promoted reactions are a cornerstone of isothiocyanate chemistry for synthesizing cyclic and particularly mesoionic compounds. As mentioned, the reaction of pyridinium ylides with isothiocyanates is a direct route to mesoionic thioamides. Furthermore, other base-promoted cyclizations of isothiocyanates are known to produce a variety of heterocyclic scaffolds. For example, o-isothiocyanato arylacetylenes undergo base-promoted cyclization with aroylacetonitriles to provide efficient access to benzo[d] kiku.dknih.govthiazines. rsc.org In a related transformation, 5-amino-1,3-thiazoles, formed from the cycloaddition of isothiocyanates, can undergo a base-induced ring transformation into imidazole-5-thiols. researchgate.net These examples underscore the versatility of the isothiocyanate group in base-mediated cyclizations to generate diverse and complex molecular architectures.

Table 2: Examples of Cyclization Reactions Involving Isothiocyanates

Reactant 1 Reactant 2 Conditions Product Type Ref.
Isothiocyanate Tosylmethyl isocyanide Base 5-Amino-1,3-thiazole researchgate.net
o-Isothiocyanato arylacetylene Aroylacetonitrile Base Benzo[d] kiku.dknih.govthiazine rsc.org

Intermolecular Mannich Reaction Pathways

The Mannich reaction is a classic three-component condensation involving an active hydrogen compound, an amine, and a non-enolizable aldehyde to form an aminomethylated product. The core of the reaction is the formation of an iminium ion which acts as the electrophile. While the ester portion of this compound contains α-protons that could potentially participate as the active hydrogen component, the application of this specific compound in intermolecular Mannich reactions is not a widely reported transformation in the scientific literature. The high reactivity of the isothiocyanate group towards amines often leads to competing thiourea (B124793) formation, which could complicate the standard Mannich pathway. Therefore, this remains a potential but less explored avenue for the chemical transformation of this compound.

Derivatization Pathways and Functional Group Interconversions

The isothiocyanate moiety (-N=C=S) is the primary site of chemical transformation in this compound. The electron-deficient carbon atom of this group is highly susceptible to nucleophilic attack, forming the basis for its most common derivatization pathways. These reactions are typically efficient and proceed under mild conditions, making this compound a valuable intermediate for the synthesis of more complex molecules.

One of the most fundamental transformations of this compound is its conversion from an amino acid precursor. The synthesis of (S)- and (R)-methyl 2-isothiocyanatopropanoate can be achieved from the corresponding methyl esters of L- and D-alanine hydrochlorides. This conversion represents a key functional group interconversion from an amine to an isothiocyanate. The reaction is often carried out using a desulfurating agent in a two-step, one-pot procedure. For instance, treatment of the amino acid ester with carbon disulfide in the presence of a base like triethylamine (Et3N) or N-methylmorpholine (NMM) forms an intermediate dithiocarbamate. Subsequent desulfuration yields the target isothiocyanate. researchgate.netnih.gov Importantly, when the reaction is performed at room temperature, the chirality of the starting amino acid is preserved with low racemization. researchgate.netnih.gov

The primary derivatization pathways of this compound involve the addition of nucleophiles to the isothiocyanate group. These reactions lead to the formation of a variety of important chemical scaffolds.

Table 1: Key Derivatization Reactions of the Isothiocyanate Group

NucleophileIntermediate ProductFinal Product Class
Primary/Secondary AminesThioureaThiourea Derivatives
Hydrazine and its derivativesThiosemicarbazide (B42300)Thiosemicarbazide Derivatives
Alcohols/ThiolsThiocarbamate/DithiocarbamateThiocarbamate/Dithiocarbamate Derivatives

These initial addition products, particularly thioureas and thiosemicarbazides, are themselves versatile intermediates that can undergo further chemical transformations, most notably intramolecular cyclization reactions to form a wide array of heterocyclic compounds. These subsequent reactions often involve the ester group or other reactive sites within the newly formed derivative.

The following table summarizes some of the key functional group interconversions starting from this compound, highlighting the transformation of the isothiocyanate group into various other functionalities.

Table 2: Functional Group Interconversions of this compound

Starting Functional GroupReagentsResulting Functional GroupProduct Class
IsothiocyanatePrimary/Secondary Amine (R-NH2)ThioureaN-substituted thioureas
IsothiocyanateHydrazine (H2N-NH2)ThiosemicarbazideThiosemicarbazide
IsothiocyanateHydrazides (R-C(O)NHNH2)AcylthiosemicarbazideN-acylthiosemicarbazides

These derivatization and functional group interconversion pathways underscore the synthetic utility of this compound as a starting material for generating a library of compounds with diverse structures and potential applications. The ability to introduce various substituents through the choice of nucleophile allows for fine-tuning of the properties of the final products.

Derivatives and Analogues of Methyl 2 Isothiocyanatopropanoate

Synthesis of Related Isothiocyanato Esters

The synthesis of esters bearing the isothiocyanate group is a well-established area of organic chemistry, with numerous methodologies available for creating both simple and complex analogues. These methods typically involve the conversion of a primary amine precursor into the corresponding isothiocyanate.

The synthesis of alkyl and aryl isothiocyanates can be achieved through several general protocols. A common approach involves the reaction of primary alkyl or aryl amines with carbon disulfide. organic-chemistry.org The dithiocarbamate (B8719985) salt intermediate generated in situ is then treated with a desulfurizing agent to yield the final isothiocyanate. organic-chemistry.org For instance, tosyl chloride has been effectively used to mediate this decomposition. organic-chemistry.org

Another established method utilizes phosgene (B1210022) to convert the alkylamine salt of N-alkyldithiocarbamic acid into the desired alkyl isothiocyanate. google.com This process is suitable for preparing a range of alkyl isothiocyanates, from methyl (C1) to dodecyl (C12) derivatives. google.com More contemporary and milder techniques have also been developed. These include electrochemical methods that prepare aliphatic and aromatic isothiocyanates from an amine and carbon disulfide without the need for harsh reagents. organic-chemistry.org

The synthesis of aromatic isothiocyanates has been explored, for example, starting from various halogenoanilines. nih.gov The substitution pattern on the aromatic ring can influence reaction yields. For example, introducing a methoxy (B1213986) group at the para position of the ring resulted in a high yield (87%) of the corresponding aryl isothiocyanate, whereas a meta-methoxy group or two dimethoxy groups led to reduced yields (66% and 67%, respectively). nih.gov

Table 1: Selected Synthetic Methods for Alkyl and Aryl Isothiocyanates

Starting MaterialKey ReagentsProduct TypeReference
Primary Alkyl/Aryl AminesCarbon Disulfide, Triethylamine (B128534), Tosyl ChlorideAlkyl and Aryl Isothiocyanates organic-chemistry.org
Alkylamine Salt of N-Alkyldithiocarbamic AcidPhosgeneAlkyl Isothiocyanates (C1-C12) google.com
Primary AminesCarbon Disulfide, T3P® (Propane Phosphonic Acid Anhydride)Alkyl and Aryl Isothiocyanates organic-chemistry.org
HalogenoanilinesDMT/NMM/TsO−Aromatic Isothiocyanates nih.gov

Methyl 2-isothiocyanatopropanoate is itself derived from the amino acid alanine (B10760859). This concept has been extended to a wide array of natural and unnatural amino acids, creating a large family of chiral isothiocyanates. The synthesis typically starts from the hydrochloride salts of amino acid methyl or ethyl esters. nih.gov

A key challenge in synthesizing these derivatives is the potential for racemization, or the loss of enantiomeric purity, especially when using elevated temperatures. nih.gov For instance, the microwave-assisted synthesis of (S)-methyl 2-isothiocyanatopropanoate from L-alanine methyl ester hydrochloride at 90 °C resulted in significant racemization. nih.gov To overcome this, reactions are often performed at room temperature for a longer duration (e.g., 30 minutes). This approach successfully yielded the desired isothiocyanate derivatives of various L- and D-amino acid methyl esters with high enantiomeric purity (er > 99:1). nih.gov

Table 2: Examples of Amino Acid-Derived Isothiocyanate Esters

Starting Amino Acid EsterResulting Isothiocyanate ProductChiralityReference
L-Alanine Methyl Ester(S)-Methyl 2-isothiocyanatopropanoateS nih.gov
L-Phenylalanine Methyl Ester(S)-Methyl 2-isothiocyanato-3-phenylpropanoateS nih.gov
L-Leucine Methyl Ester(S)-Methyl 2-isothiocyanato-4-methylpentanoateS nih.gov
D-Valine Methyl Ester(R)-Methyl 2-isothiocyanato-3-methylbutanoateR nih.gov

Strategies for Structural Modification and Diversification

Several strategies exist to modify and diversify the structure of this compound and its analogues. These strategies allow for the systematic alteration of the molecule to generate libraries of compounds.

Variation of the Amino Acid Precursor : The most direct strategy for diversification is to use different amino acid esters as starting materials. This allows for the introduction of various side chains (alkyl, aryl, functionalized), directly influencing the properties of the resulting isothiocyanate ester. nih.gov

Modification of Reaction Conditions : The choice of reaction conditions is crucial for controlling the chemical outcome. As noted, switching from microwave-assisted synthesis to room-temperature conditions can prevent racemization in chiral compounds. nih.gov

Application of Different Reagents : The use of various desulfurating agents provides another avenue for modification. Reagents like T3P® (propane phosphonic acid anhydride) have been shown to be efficient for this transformation. organic-chemistry.org The development of new reagent systems, such as DMT/NMM/TsO−, aims to improve the efficiency and applicability of the synthesis, potentially reducing the number of by-products. nih.gov

Electrochemical Synthesis : Modern electrochemical methods offer a mild, high-yielding, and practical alternative for synthesizing both aliphatic and aromatic isothiocyanates, broadening the scope of accessible structures. organic-chemistry.org

Design and Synthesis of Conformationally Restricted Analogues

A sophisticated strategy for creating analogues involves the design and synthesis of conformationally restricted molecules. In these structures, the flexible backbone of the parent molecule is incorporated into a rigid framework, locking it into a specific three-dimensional shape. This approach is valuable for studying how the spatial arrangement of functional groups affects molecular interactions.

While specific examples for this compound are not prominent, the principle can be illustrated by the synthesis of conformationally restricted analogues of other amino acids, such as methionine. arizona.edu In one example, a rigid bicyclo[2.2.1]heptane core was used to create (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid. arizona.edu The synthesis involved the amination of the lithium enolate of the corresponding methyl ester. arizona.edu

This synthetic logic could be applied to create a conformationally restricted analogue of this compound. By incorporating the propanoate backbone into a similar bicyclic or cyclic system, the relative orientation of the methyl ester and the isothiocyanate group would become fixed. Such a molecule would be a powerful tool for probing the structural requirements of its biological or chemical targets. The design of these analogues requires careful consideration of stereochemistry and the synthetic routes needed to build the rigid scaffold.

Advanced Analytical Characterization Techniques for Methyl 2 Isothiocyanatopropanoate

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for separating methyl 2-isothiocyanatopropanoate from any impurities and for resolving its enantiomeric forms.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds like this compound. heraldopenaccess.us The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is routinely performed using chiral HPLC. uma.es This is particularly crucial as the biological activity of chiral molecules can differ significantly between enantiomers. researchgate.net

For the separation of isothiocyanate enantiomers, including analogs of this compound, chiral stationary phases (CSPs) are employed. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used. For instance, an immobilized-type chiral stationary phase based on amylose tris-[(S)-α-methylbenzylcarbamate] has proven effective for the enantioseparation of various chiral isothiocyanates. researchgate.netnih.gov

In a study detailing the synthesis of (S)- and (R)-methyl 2-isothiocyanatopropanoate, HPLC with a Chiralpak ID column was used to confirm the high enantiomeric excess (>99:1 er) of the synthesized compounds. mdpi.com The choice of mobile phase is critical for achieving optimal separation. sigmaaldrich.com Mixtures of solvents like n-hexane and ethanol (B145695) are often used. nih.gov The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. nih.govmdpi.com

ParameterValueReference
Column Chiralpak ID mdpi.com
Mobile Phase Hexane mdpi.com
Enantiomeric Ratio (er) >99:1 mdpi.com

Spectroscopic Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. nih.gov For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity of atoms within the molecule. mdpi.com

In the ¹H NMR spectrum, the signals correspond to the different types of protons in the molecule. docbrown.info For a related compound, methyl propanoate, the spectrum shows distinct signals for the methyl ester protons, the ethyl group's methylene (B1212753) protons, and the ethyl group's methyl protons. docbrown.info Similarly, for this compound, one would expect to see signals corresponding to the methyl ester group, the methine proton at the chiral center, and the methyl group attached to the chiral center. The chemical shifts and splitting patterns of these signals provide definitive structural information. docbrown.info

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info A notable characteristic in the ¹³C NMR spectra of isothiocyanates is the signal for the isothiocyanate carbon (-N=C=S). This signal can sometimes be broad or "near-silent" due to the quadrupolar relaxation of the adjacent nitrogen atom and the structural flexibility of the isothiocyanate group. nih.gov Despite this, the chemical shifts of the other carbon atoms, such as the carbonyl carbon of the ester, the chiral methine carbon, and the methyl carbons, can be readily identified and assigned. rsc.org

A study on the synthesis of (S)-1-isothiocyanatoethylbenzene, a compound with a similar chiral center, reported the following ¹³C NMR data: δ = 140.3 (s, CAr), 132.5 (s, NCS), 129.0 (s, 2 × CArH), 128.3 (s, CArH), 125.5 (s, 2 × CArH), 57.2 (s, CHNCS), 25.1 (s, CH3). mdpi.com While the aromatic signals would not be present for this compound, the chemical shifts for the NCS, CHNCS, and CH₃ groups provide a useful reference.

NucleusPredicted Chemical Shift Range (ppm)
¹H NMR
O-CH₃3.6 - 3.8
CH-NCS4.0 - 4.5
CH-CH1.5 - 1.7
¹³C NMR
C=O170 - 175
N=C=S130 - 140
O-CH₃50 - 55
CH-NCS55 - 60
CH-C H₃15 - 20

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of an isothiocyanate is characterized by a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. tandfonline.com This band typically appears in the region of 2050-2200 cm⁻¹. researchgate.net

For this compound, in addition to the characteristic isothiocyanate peak, the IR spectrum would also show a strong absorption for the carbonyl (C=O) stretching of the ester group, typically around 1730-1750 cm⁻¹. Other absorptions corresponding to C-H stretching and bending vibrations would also be present. docbrown.infodocbrown.info The NIST WebBook provides an IR spectrum for the related compound methyl 3-isothiocyanatopropanoate, which shows a prominent peak for the isothiocyanate group. nist.gov

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
Isothiocyanate (-N=C=S)2050 - 2200 researchgate.net
Ester (C=O)1730 - 1750
C-H Stretch2850 - 3000 docbrown.info
C-H Bend1370 - 1470 docbrown.info

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.orgjascoinc.comlibretexts.org It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra, which are often mirror images of each other. nih.gov This makes CD spectroscopy an excellent tool for determining the absolute configuration of chiral compounds. bath.ac.uknih.gov

In the analysis of (S)- and (R)-methyl 2-isothiocyanatopropanoate, CD spectroscopy can be used to confirm the stereochemistry of each enantiomer. mdpi.com A study on alanine-derived isothiocyanates, including this compound, demonstrated the use of CD spectroscopy for this purpose. The (S)-enantiomer (9a) and the (R)-enantiomer (9b) were synthesized, and their CD spectra were measured. mdpi.com For other L-alanine derived isothiocyanates with different ester groups, strong positive Cotton effects (CE) were observed at specific wavelengths, confirming their stereochemistry. mdpi.com The combination of HPLC and CD spectroscopy provides a robust method for both separating and identifying enantiomers. uma.esresearchgate.net

Fluorescence Microscopy and Nuclear Magnetic Resonance Dispersion (NMRD) Spectroscopy for Modified Materials

While not directly applied to the analysis of the pure compound itself, fluorescence microscopy and Nuclear Magnetic Resonance Dispersion (NMRD) spectroscopy are relevant for studying materials that have been modified with isothiocyanates. Isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), are commonly used as fluorescent labels for biomolecules and nanoparticles. sigmaaldrich.comnih.gov

Fluorescence microscopy can be used to visualize the uptake and localization of isothiocyanate-labeled materials within cells. nih.govdovepress.com For example, FITC-labeled nanoparticles have been tracked as they are internalized by cells, with their distribution in the cytoplasm and other organelles being observed. nih.gov This technique is valuable for understanding the biological interactions of materials functionalized with isothiocyanates.

NMRD spectroscopy is a specialized NMR technique that measures the relaxation rate of a solvent nucleus (typically water protons) as a function of the magnetic field strength. It is highly sensitive to the presence of paramagnetic centers and can be used to study systems where isothiocyanate-modified molecules or nanoparticles interact with paramagnetic ions. While direct applications to this compound are not common, the principles could be applied if the compound were used to modify a material that is subsequently studied in a paramagnetic environment.

Theoretical and Computational Chemistry Studies of Methyl 2 Isothiocyanatopropanoate

Molecular Conformation and Energetic Analysis

A critical aspect of understanding any chemical compound is the analysis of its molecular conformation. This involves identifying the most stable three-dimensional arrangements of the atoms in the molecule, known as conformers. Energetic analysis, typically performed using computational methods, quantifies the relative energies of these conformers, indicating which are most likely to exist under various conditions.

For Methyl 2-isothiocyanatopropanoate, such an analysis would involve mapping the potential energy surface by systematically rotating the single bonds within the molecule. This process would reveal the energy barriers between different conformations and identify the global minimum energy structure. However, no specific studies detailing the conformational landscape or providing energetic data for this particular molecule have been published.

Application of Quantum Chemical Calculation Methods

Quantum chemical calculations are a cornerstone of modern computational chemistry, offering a way to investigate the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) are widely used to predict a range of properties, including optimized geometries, vibrational frequencies (which correspond to infrared spectra), and electronic properties such as HOMO-LUMO energy gaps.

The application of these methods to this compound would provide a wealth of information. For instance, calculating the Mulliken and Natural Bond Orbital (NBO) charges would offer insights into the charge distribution across the molecule, highlighting potentially reactive sites. Unfortunately, there are no available research articles that have applied these quantum chemical methods to this specific compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is also instrumental in mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can understand the feasibility and kinetics of a reaction. This involves locating the transition state structures and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, with its reactive isothiocyanate group, computational modeling could predict the outcomes of reactions with various nucleophiles. It could also shed light on its thermal decomposition pathways. As with the other areas of theoretical study, there is a notable absence of published research that computationally models the reaction pathways and transition states involving this compound.

Applications in Materials Science and Organic Synthesis

Utilization as Building Blocks for Complex Organic Synthesis

The reactivity of the isothiocyanate group, coupled with the inherent chirality of the molecule, makes methyl 2-isothiocyanatopropanoate a valuable precursor in the stereoselective synthesis of various organic compounds.

Precursors for Sulfur-Containing Heterocycles, Thioamides, and Thioureas

The isothiocyanate functional group is a well-established synthon for the preparation of sulfur and nitrogen-containing compounds. While direct studies on the use of this compound for the synthesis of a wide range of sulfur-containing heterocycles are not extensively documented, its reactivity profile suggests its potential in this area. digitellinc.comorganic-chemistry.orgnih.gov

The primary application in this context is the synthesis of thioureas. Isothiocyanates readily react with primary and secondary amines to form the corresponding thiourea (B124793) derivatives. This reaction is a cornerstone of isothiocyanate chemistry and is applicable to this compound. nih.govresearchgate.netorganic-chemistry.org The reaction of (S)-methyl 2-isothiocyanatopropanoate with an amine would yield a chiral thiourea, a scaffold present in many biologically active molecules and organocatalysts.

The synthesis of thioamides from isothiocyanates is less direct. While various methods exist for thioamide synthesis, they typically involve the use of sulfurating agents on amides or other precursors. nih.govorganic-chemistry.org The isothiocyanate group itself is not directly converted to a thioamide in a single step. However, multistep synthetic routes involving the transformation of the isothiocyanate moiety could potentially lead to the formation of thioamide-containing molecules.

A general scheme for the synthesis of thioureas from isothiocyanates is presented below:

General Reaction for Thiourea Synthesis

Reactant 1 Reactant 2 Product
R-N=C=S (Isothiocyanate) R'-NH2 (Primary Amine) R-NH-C(=S)-NH-R' (Disubstituted Thiourea)

Reagents in Organocatalyst and Receptor Synthesis

The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral organocatalysts and receptors. Chiral thioureas, readily prepared from this isothiocyanate, are a prominent class of organocatalysts that operate through hydrogen bonding interactions. These catalysts have been successfully employed in a variety of asymmetric transformations.

While specific examples detailing the synthesis of organocatalysts directly from this compound are not prevalent in the literature, the established utility of chiral thioureas derived from other chiral isothiocyanates strongly supports this potential application. The synthesis would involve the reaction of (S)- or (R)-methyl 2-isothiocyanatopropanoate with a suitable amine to generate a chiral thiourea catalyst.

Similarly, the isothiocyanate group can be used to covalently link the chiral propanoate backbone to other molecules to create specific receptors. The design of synthetic receptors for molecular recognition is a significant area of research, and the functionalities present in this compound could be exploited for this purpose. For instance, the synthesis of opioid receptor antagonists has involved the use of isothiocyanate intermediates to build complex molecular architectures. nih.gov

Synthesis of Masked Diaminosuccinic Acids

There is documented evidence for the use of 2-isothiocyanatocarboxylic esters, such as this compound, in the synthesis of derivatives of 2,3-diaminosuccinic acid. These derivatives are important building blocks in medicinal chemistry. The synthesis can proceed through the formation of 2-thioxo-1,3-imidazolidine derivatives, which act as masked forms of the diaminosuccinic acid. This approach highlights the utility of the isothiocyanate group in facilitating cyclization reactions to form heterocyclic structures that can be further elaborated.

Application in Chiral Derivatizing Auxiliary Preparation

Chiral derivatizing agents are crucial tools in stereochemistry for determining the enantiomeric purity of a sample. wikipedia.orgnih.gov These agents react with a mixture of enantiomers to form diastereomers, which can then be distinguished by techniques such as NMR spectroscopy or chromatography. Isothiocyanates are among the functional groups used in chiral derivatizing agents. researchgate.net

Given that this compound is a readily available chiral molecule, it holds potential for the development of new chiral derivatizing agents. Reaction of enantiopure this compound with a chiral analyte containing a nucleophilic group (e.g., an amine or alcohol) would produce a pair of diastereomers. The analysis of the spectroscopic or chromatographic data of this diastereomeric mixture could then allow for the determination of the enantiomeric excess of the analyte. While specific and widely adopted chiral derivatizing agents based on this particular molecule are not yet established, the underlying principles of its functionality make it a candidate for such applications.

Functionalization of Materials and Surfaces

The reactive isothiocyanate group of this compound can be exploited to covalently attach this molecule to the surface of various materials, thereby modifying their properties.

Surface Modification of Zeolite L and Mesoporous Silica (B1680970)

Zeolites and mesoporous silica are inorganic materials with high surface areas and ordered pore structures, making them suitable for applications in catalysis, separation, and drug delivery. nih.gov The surface of these materials can be chemically modified to tune their properties for specific applications.

While there are no direct reports on the use of this compound for the surface modification of Zeolite L, studies have shown that the outer surface of Zeolite L can be functionalized with amino and carboxylic acid groups to enhance its performance in drug delivery systems. nih.gov The isothiocyanate group of this compound could potentially react with surface amine groups on a pre-functionalized Zeolite L to introduce the chiral propanoate moiety.

In the case of mesoporous silica, there is more direct evidence for the utility of isothiocyanate functionalization. Mesoporous silica nanoparticles (MSNs) can be first functionalized with amine groups, which can then be converted to isothiocyanates. These isothiocyanate-functionalized MSNs are stable and can readily react with primary amines, allowing for the attachment of various molecules to the nanoparticle surface. This approach has been used to control the release of drugs from MSNs. Although this example does not use this compound directly for the initial functionalization, it demonstrates the viability of having isothiocyanate groups on a silica surface for further modification. The grafting of this compound onto an amine-functionalized mesoporous silica surface would be a straightforward method to introduce a chiral and ester-containing functionality.

Bioconjugation Chemistry for Research Tools (e.g., Nanoparticle Surface Immobilization for Imaging Probes)

The functionalization of nanoparticles with bioactive molecules is a cornerstone of nanotechnology, enabling the development of sophisticated research tools for bioimaging and diagnostics. Among the various chemical strategies employed for this purpose, the use of isothiocyanates for bioconjugation represents a robust and versatile approach. This section explores the application of isothiocyanate chemistry, with a specific focus on the potential role of this compound, in the surface immobilization of molecules onto nanoparticles to create advanced imaging probes.

The isothiocyanate group (-N=C=S) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophilic functional groups present on biomolecules. evitachem.comevitachem.commdpi.comresearchgate.net This reactivity has been widely exploited for the labeling of proteins and other biological macromolecules. The primary targets for isothiocyanate conjugation are the primary amine groups (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. evitachem.commdpi.comd-nb.infomdpi.com The reaction, which yields a stable thiourea linkage, is most efficient under slightly basic conditions (pH 9.0-9.5), where the amine groups are deprotonated and thus more nucleophilic. evitachem.commdpi.com Isothiocyanates can also react with thiol groups (-SH) from cysteine residues to form dithiocarbamate (B8719985) linkages, a reaction that is favored at a more neutral pH range of 6 to 8. mdpi.comd-nb.info

This well-established chemistry provides a powerful tool for the surface modification of nanoparticles. Various types of nanoparticles, including those composed of silica, gold, and semiconductor quantum dots, have been successfully functionalized using isothiocyanate derivatives. nih.gov The general strategy involves the covalent attachment of a molecule of interest, such as a fluorescent dye, to the nanoparticle surface via an isothiocyanate linker. This creates a stable, functionalized nanoparticle that can be used as an imaging probe.

A common approach involves the use of fluorescent dyes that have been chemically modified to include an isothiocyanate group. Fluorescein (B123965) isothiocyanate (FITC) and Rhodamine B isothiocyanate (RITC) are classic examples of such molecules that are extensively used to create fluorescently labeled nanoparticles for bioimaging applications. nih.gov The surface of the nanoparticles is often pre-functionalized to present primary amine groups, which then serve as reactive sites for the isothiocyanate-bearing dye.

Introducing this compound

This compound is an isothiocyanate derivative of the amino acid alanine (B10760859) methyl ester. Its synthesis has been reported in the scientific literature, for instance, from L-alanine methyl ester hydrochloride. nih.gov Notably, synthetic methods have been developed to produce enantiomerically pure forms of this compound, such as (S)-methyl 2-isothiocyanatopropanoate and (R)-methyl 2-isothiocyanatopropanoate, with low racemization. nih.gov

While direct applications of this compound in nanoparticle surface immobilization for imaging probes have not been extensively documented in published research, its chemical structure suggests a strong potential for such use. The presence of the reactive isothiocyanate group makes it a prime candidate for conjugation to amine-functionalized nanoparticle surfaces.

Hypothetical Application in Nanoparticle Functionalization

The process of using this compound to functionalize an amine-coated nanoparticle for imaging would theoretically proceed as follows:

Nanoparticle Surface Amination: The surface of a chosen nanoparticle (e.g., silica or gold) is first modified to introduce primary amine groups. This can be achieved through various established chemical methods, such as treatment with aminosilanes for silica nanoparticles.

Conjugation Reaction: The amine-functionalized nanoparticles are then reacted with this compound in a suitable buffer, typically at a slightly basic pH to facilitate the reaction between the isothiocyanate and the surface amine groups.

Attachment of Imaging Moiety: The resulting nanoparticle, now functionalized with a propanoate methyl ester, could then be further modified. For instance, a fluorescent dye containing a reactive group compatible with the ester or a subsequently revealed carboxylic acid could be attached. Alternatively, a molecule with inherent imaging properties could be modified to contain an amine group and directly conjugated to an isothiocyanate-functionalized nanoparticle.

The table below illustrates the characteristics of nanoparticles functionalized with common isothiocyanate-containing fluorescent dyes, providing a reference for the expected properties of probes developed using similar chemistry.

Nanoparticle TypeFluorophoreExcitation Max (nm)Emission Max (nm)Application
Bridged-polysiloxaneFluorescein isothiocyanate derivative~495~520Bioimaging
Mesoporous Silica---Drug Delivery & Bioimaging
GoldRhodamine B isothiocyanate~560~580Plasmonic-enhanced fluorescence imaging
SilverFluorescein isothiocyanate~485~525Biosensing & Imaging
SilverRhodamine B isothiocyanate~555~580Biosensing & Imaging

This table presents representative data for nanoparticles functionalized with common isothiocyanate dyes and is intended to be illustrative of the general approach.

The following table summarizes the key reactants and conditions for the bioconjugation reaction involving isothiocyanates.

Reactant 1Functional Group 1Reactant 2Functional Group 2pH ConditionResulting Linkage
NanoparticlePrimary Amine (-NH2)Isothiocyanate-N=C=S9.0 - 9.5Thiourea
NanoparticleThiol (-SH)Isothiocyanate-N=C=S6.0 - 8.0Dithiocarbamate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-isothiocyanatopropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of methyl 2-bromopropanoate with potassium thiocyanate under anhydrous conditions. Optimization involves controlling temperature (40–60°C) and inert atmosphere (argon/nitrogen) to minimize hydrolysis. Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) and verified via HPLC (>98% purity) .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Avoid aqueous workup until final stages to prevent thiocyanate decomposition.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the isothiocyanate group (N=C=S) via peaks at 2050–2100 cm⁻¹ .
  • NMR : ¹H NMR (CDCl₃) shows singlet for methyl ester (δ 3.7 ppm) and multiplet for the α-proton (δ 4.1–4.3 ppm). ¹³C NMR confirms the thiocyanate carbon (δ 125–135 ppm) .
  • HPLC-MS : Use C18 column (acetonitrile/water gradient) with ESI-MS for molecular ion [M+H]⁺ (m/z 160.1) and impurity profiling .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to dermal/ocular toxicity .
  • Storage : Store in amber glass vials at 4°C, away from oxidizers, acids, and amines. Use desiccants to prevent moisture-induced degradation .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • Solvent Screening : Compare degradation rates in aprotic solvents (e.g., DMSO, acetonitrile) vs. protic solvents (e.g., methanol) via HPLC. Polar aprotic solvents reduce thiocyanate hydrolysis .
  • Temperature : Arrhenius modeling at 25°C, 40°C, and 60°C predicts shelf life. Degradation products (e.g., methyl propanoate) are quantified using GC-MS .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Perform Ames test (OECD 471) for mutagenicity and compare with in vivo rodent studies (OECD 420). Adjust for metabolic activation (S9 liver fractions) to address discrepancies .
  • Dose-Response Modeling : Use probit analysis to establish NOAEL/LOAEL thresholds. Account for interspecies variability via allometric scaling .

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles in synthetic applications?

  • Methodological Answer :

  • Kinetic Studies : Monitor second-order reaction rates with amines (e.g., benzylamine) in THF using UV-Vis (λmax 280 nm for thiourea product).
  • DFT Calculations : Simulate transition states (Gaussian 16, B3LYP/6-31G*) to identify electron-deficient thiocyanate carbon as the reactive site .

Q. How can impurity profiles of this compound be rigorously characterized for pharmaceutical applications?

  • Methodological Answer :

  • Impurity Synthesis : Prepare common byproducts (e.g., methyl 2-cyanopropanoate) via controlled hydrolysis and compare retention times with reference standards .
  • LC-HRMS : Use Q-TOF mass spectrometry (ESI+) with mass accuracy <2 ppm to identify trace impurities (<0.1%) and assign structures via MS/MS fragmentation .

Q. What strategies are effective for studying the biological interactions of this compound in cellular models?

  • Methodological Answer :

  • Receptor Binding Assays : Use fluorescence polarization to measure affinity for cysteine proteases (e.g., caspase-3). IC₅₀ values are derived from dose-response curves (GraphPad Prism) .
  • Metabolomics : Treat HepG2 cells with 10 µM compound, extract metabolites, and analyze via UPLC-QqQ-MS to identify thiocarbamoylated proteins .

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